molecular formula C22H18N4O2 B14884763 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14884763
M. Wt: 370.4 g/mol
InChI Key: VZQQBZZYUBDFTA-UHFFFAOYSA-N
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Description

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridazinone ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Naphthalene Ring: This step involves the coupling of the naphthalene derivative with the pyridazinone ring, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and potential biological activity.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide: shares structural similarities with other pyridazinone derivatives and naphthalene-containing compounds.

    Naphthalene Derivatives: Compounds like naphthalene-1,8-dicarboxylic acid and naphthalene-2-sulfonic acid.

    Pyridazinone Derivatives: Compounds such as 3,6-dihydropyridazin-1(2H)-one and 4,5-dihydro-3(2H)-pyridazinone.

Uniqueness

What sets this compound apart is its unique combination of three distinct aromatic systems (naphthalene, pyridazinone, and pyridine), which can confer unique chemical and biological properties

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C22H18N4O2/c27-21(24-14-17-8-3-4-13-23-17)15-26-22(28)12-11-20(25-26)19-10-5-7-16-6-1-2-9-18(16)19/h1-13H,14-15H2,(H,24,27)

InChI Key

VZQQBZZYUBDFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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